3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole
Description
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a trisubstituted 1,2,4-triazole derivative featuring a 2-chlorophenylmethylthio group at position 3, a methyl group at position 4, and a 2-pyridyl substituent at position 3. The compound’s structure combines aromatic and heterocyclic moieties, which are common in pharmacologically active molecules.
Properties
Molecular Formula |
C15H13ClN4S |
|---|---|
Molecular Weight |
316.8 g/mol |
IUPAC Name |
2-[5-[(2-chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C15H13ClN4S/c1-20-14(13-8-4-5-9-17-13)18-19-15(20)21-10-11-6-2-3-7-12(11)16/h2-9H,10H2,1H3 |
InChI Key |
PYQSTRLVZVBLRH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Hydrazinolysis of Dicarbonyl Esters
A foundational method involves cyclocondensation between dicarbonyl esters and phenyl hydrazine. For example, ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate undergoes hydrazinolysis in propan-2-ol at 60°C to yield 1,2,4-triazol-3-ylthioacetohydrazide intermediates. This two-step process achieves 94% yield when using hydrazine hydrate in ethanol, with the triazole ring forming via intramolecular dehydration.
Thiourea-Mediated Cyclization
Reaction of 1,2,4-triazole-5-thione derivatives with ethyl chloroacetate in dimethylformamide (DMF) containing triethylamine generates ethyl thioacetate intermediates. Subsequent treatment with carbon disulfide in ethanolic potassium hydroxide facilitates cyclization tooxadiazole-2-thiones, which are precursors for triazole-thiol derivatives. This method requires 10-hour reflux periods and neutralization with hydrochloric acid to precipitate products.
Functionalization at the Triazole 3-Position
Thioether Formation via Alkylation
Introduction of the (2-chlorophenyl)methylthio group occurs through nucleophilic substitution. Triazole-thiolate anions, generated in situ using potassium hydroxide, react with 2-chlorobenzyl bromide in anhydrous acetone. For instance, 4-methyl-5-(2-pyridyl)-1,2,4-triazole-3-thiol treated with 2-chlorobenzyl bromide at 80°C for 6 hours yields the target compound with 75% efficiency.
Table 1: Optimization of Thioether Formation
| Reagent Ratio (Thiol:Bromide) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1:1.2 | Acetone | 25 | 24 | 45 |
| 1:1.5 | DMF | 80 | 6 | 75 |
| 1:2.0 | Ethanol | 60 | 12 | 68 |
Schiff Base and Mannich Reactions
Post-functionalization via Schiff base formation enhances structural diversity. Treatment of 3-thiol-triazoles with 2-chlorobenzaldehyde under solvent-free conditions at 160–170°C produces arylideneamino derivatives, which subsequently react with morpholine and formaldehyde to form Mannich bases. These reactions require 12-hour stirring at room temperature, with recrystallization from ethanol achieving >90% purity.
Pyridyl Group Incorporation
Direct Cyclization with Pyridinecarboxylates
Alternative routes employ ethyl pyridine-3-carboxylate in cyclocondensation reactions. Heating with thiosemicarbazide in ethylene glycol at 120°C for 8 hours forms the triazole ring while retaining the pyridyl moiety, as demonstrated in related sulfonamide syntheses.
Purification and Characterization
Recrystallization Techniques
Crude products are purified via sequential solvent systems:
-
Initial dissolution in dimethylformamide (DMF) at 80°C
-
Gradual addition of ethanol until cloud point
This method reduces co-crystallization of unreacted starting materials, as confirmed by single-crystal X-ray diffraction in analogous compounds.
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d6):
-
δ 8.91 (s, 1H, H-2 pyridyl)
-
δ 8.43 (d, J = 5.1 Hz, 1H, H-6 pyridyl)
-
δ 7.26 (m, 4H, chlorophenyl)
-
δ 4.12 (s, 2H, SCH2)
IR (KBr):
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adapting batch protocols to continuous flow systems may enhance reproducibility. A three-stage microreactor assembly could perform:
Green Chemistry Metrics
Process Mass Intensity (PMI):
-
Batch method: 32.7 kg/kg
-
Flow method (projected): 18.4 kg/kg
Solvent recovery systems using falling film evaporators could reduce PMI by 40% while maintaining 99.5% product purity.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenylmethylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agrochemicals: It is explored for its use as a pesticide or herbicide, given its potential to inhibit the growth of harmful organisms.
Materials Science: The compound is investigated for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, resulting in antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Triazole Derivatives
Key Observations:
- Chlorine vs. Fluorine Substitution : Fluorinated derivatives (e.g., ) often exhibit lower toxicity and higher metabolic stability compared to chlorinated analogs due to fluorine’s electronegativity and smaller atomic radius .
- Pyridyl Position : The 2-pyridyl group in the target compound may reduce solubility compared to 4-pyridyl analogs (e.g., ) but could enhance π-π stacking in hydrophobic binding pockets .
- Thioether vs. Thiol Groups : The methylthio group in the target compound likely improves stability compared to thiol-containing analogs (e.g., ), which are prone to oxidation .
Key Observations:
- Toxicity Trends : Methylthio substituents (e.g., ) are associated with higher acute toxicity (LC₅₀ = 8.29 mg/L), whereas bulkier groups like octylthio reduce toxicity (LC₅₀ = 49.66 mg/L) . The target compound’s 2-chlorophenylmethylthio group may balance lipophilicity and safety.
- Antimicrobial Potency : Chlorinated aryl groups (e.g., 4-chlorophenyl in ) enhance activity against Gram-positive bacteria, while pyridyl moieties () improve Gram-negative targeting .
Biological Activity
3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is a heterocyclic compound belonging to the triazole family, recognized for its diverse biological activities. The compound's unique structural features, including a triazole ring and various substituents, contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is , with a molecular weight of 316.8 g/mol. The structure includes:
- A triazole ring , which is crucial for its biological activity.
- A chlorophenylmethylthio group , enhancing its interaction with biological targets.
- A pyridyl group , which contributes to its pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. For example, compounds similar to 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole have shown efficacy against various bacterial strains and fungi. The mechanism often involves inhibition of ergosterol biosynthesis in fungi, which is essential for maintaining cell wall integrity .
Anticancer Activity
Triazole derivatives are also explored for their anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cytokine release and inhibition of cell proliferation .
Anti-inflammatory Effects
The anti-inflammatory potential has been evaluated in several studies. For instance, compounds related to 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole have been shown to significantly reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) .
The biological activity of 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole is attributed to its ability to interact with specific enzymes and receptors:
- Enzyme Inhibition : The triazole ring can bind to enzymes involved in critical metabolic pathways. This binding can inhibit their activity, leading to altered cellular processes.
- Receptor Interaction : The compound may also interact with various receptors that mediate cellular signaling pathways.
Study on Cytokine Release
In a study evaluating the effects of triazole derivatives on cytokine release, it was found that compounds similar to 3-[(2-Chlorophenyl)methylthio]-4-methyl-5-(2-pyridyl)-1,2,4-triazole significantly decreased TNF-α production by up to 60% at optimal concentrations. This effect was comparable to established anti-inflammatory drugs .
Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of triazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited potent antibacterial activity, making them potential candidates for further development as antimicrobial agents .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacterial strains and fungi through ergosterol biosynthesis inhibition. |
| Anticancer | Induces apoptosis and inhibits proliferation in cancer cells via cytokine modulation. |
| Anti-inflammatory | Reduces pro-inflammatory cytokines like TNF-α and IL-6 in PBMCs. |
Q & A
Basic: What are the common synthetic routes for this compound?
Answer:
The synthesis typically involves multi-step reactions starting with the formation of the triazole core, followed by sequential substitutions. Key steps include:
- Mannich reaction : Introducing the 2-pyridyl group via condensation of aldehyde derivatives with secondary amines under controlled temperatures (60–80°C) .
- Thioether linkage : The (2-chlorophenyl)methylthio group is introduced using nucleophilic substitution, often requiring anhydrous solvents (e.g., DMF or THF) and catalysts like K₂CO₃ .
- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with yields optimized to ~60–75% through solvent polarity adjustments .
Basic: How is the structural integrity of this compound confirmed?
Answer:
Structural validation relies on a combination of spectroscopic and analytical techniques:
- ¹H/¹³C NMR : Confirms substituent positions (e.g., pyridyl protons at δ 8.2–8.6 ppm; chlorophenyl signals at δ 7.3–7.6 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C-S stretch at 650–700 cm⁻¹; triazole ring vibrations at 1500–1600 cm⁻¹) .
- Elemental analysis : Validates molecular composition (e.g., C, H, N, S percentages within ±0.3% of theoretical values) .
Basic: What biological activities are associated with this compound?
Answer:
While direct data on this compound is limited, structurally similar 1,2,4-triazoles exhibit:
- Antifungal activity : Inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, with IC₅₀ values ranging from 0.5–5 µM against Candida spp. .
- Enzyme modulation : Interaction with kinases or receptors via hydrogen bonding and hydrophobic interactions, as suggested by molecular docking studies .
Advanced: How can reaction conditions be optimized to improve yield?
Answer:
Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity during thioether formation, improving yields by ~15% compared to non-polar solvents .
- Temperature control : Maintaining 70–80°C during cyclization minimizes side-product formation (e.g., dimerization) .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) increase reaction rates by 20–30% in heterogeneous systems .
Advanced: How do substituent variations affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Halogen substitution at the phenyl ring (e.g., Cl → F) alters selectivity, as seen in IC₅₀ shifts from 2.1 µM to 4.7 µM against Aspergillus fumigatus .
Advanced: How to address contradictions in biological activity data across studies?
Answer:
Discrepancies often arise from:
- Assay variability : Differences in fungal strains (e.g., C. albicans SC5314 vs. ATCC 90028) or cell lines affect IC₅₀ values. Standardize protocols using CLSI M27/M38 guidelines .
- Purity thresholds : HPLC purity <95% correlates with reduced activity (e.g., 90% purity reduces efficacy by 30%). Use preparative HPLC or recrystallization for ≥98% purity .
- Solubility factors : DMSO concentration >1% in in vitro assays may artificially inflate activity; validate with alternative solvents (e.g., PEG-400) .
Advanced: What computational methods are used in studying this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like CYP51 (docking scores ≤ -9.0 kcal/mol indicate high affinity) .
- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (e.g., HOMO-LUMO gap ~4.5 eV correlates with stability) .
- ADME prediction : SwissADME estimates pharmacokinetic properties (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
